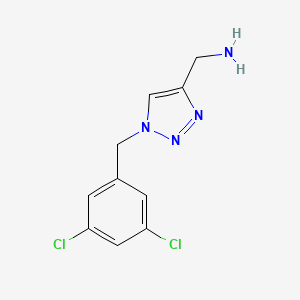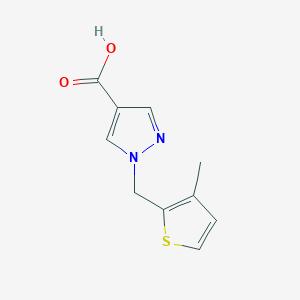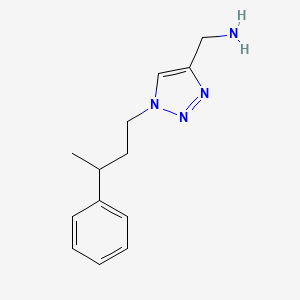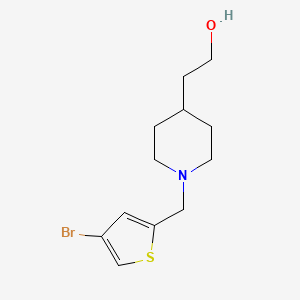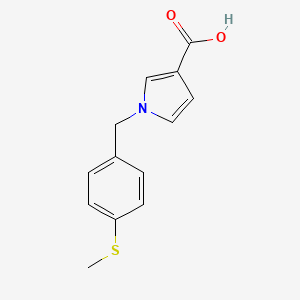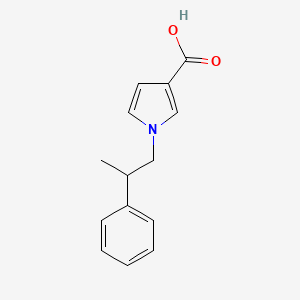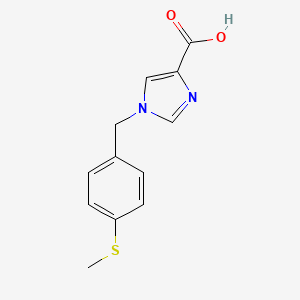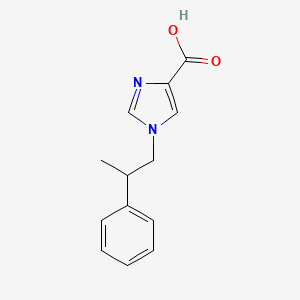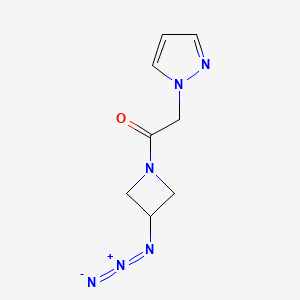
1-(3-azidoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one
Descripción general
Descripción
1-(3-azidoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H10N6O and its molecular weight is 206.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heteroaryl Ethanamines
A series of novel (S)-1-(heteroaryl)ethanamines, including derivatives with pyrazole, were synthesized from (S)-Boc-alanine. These compounds were obtained through cyclization of (S)-N-Boc-alanine-derived ynone with N,N-1,3-dinucleophiles, such as amidines and α-aminoazoles, followed by acidolytic removal of the Boc group. The structural elucidation of these compounds was performed using NMR techniques, highlighting their potential as intermediates in pharmaceutical synthesis (Svete et al., 2015).
Anti-inflammatory, Analgesic, and Anticonvulsant Activities
A study explored the synthesis of novel benzofuran derivatives, starting from naturally occurring visnagin, to evaluate their anti-inflammatory, analgesic, and anticonvulsant activities. This research demonstrates the chemical versatility of pyrazole derivatives and their potential in medicinal chemistry for developing new therapeutic agents (El-Sawy et al., 2014).
Structural and Hirshfeld Surface Analysis
The structural characterization and Hirshfeld surface analysis of a pyrazoline compound, related to the chemical class of 1-(3-azidoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one, were conducted. This study provides insights into the molecular interactions and crystal packing of such compounds, which is crucial for the development of materials with specific physical properties (Delgado et al., 2020).
Physicochemical Studies
Physicochemical properties of 1,2-bisazolylethanes, synthesized from azoles and halogenated ethanes, were reported. This research underlines the importance of structural modifications in altering the physicochemical characteristics of molecules, which could be pivotal in designing compounds with desired physical and chemical properties (Torres et al., 1988).
Antimicrobial and Insecticidal Evaluation
Several studies have synthesized and evaluated the antimicrobial and insecticidal activities of pyrazole-based compounds, highlighting their significance in developing new pesticides and antimicrobial agents. These compounds exhibit a range of biological activities, demonstrating the potential of this compound derivatives in contributing to the fields of agriculture and infectious disease treatment (Halim et al., 2020).
Propiedades
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-pyrazol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O/c9-12-11-7-4-13(5-7)8(15)6-14-3-1-2-10-14/h1-3,7H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWOTNMHXRLPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC=N2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


